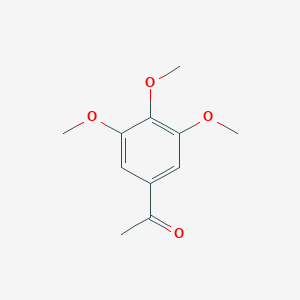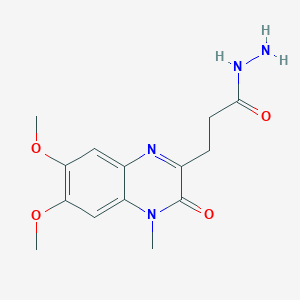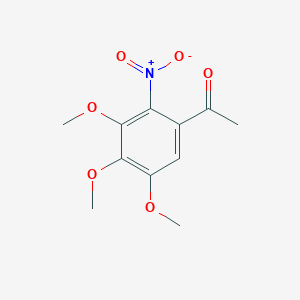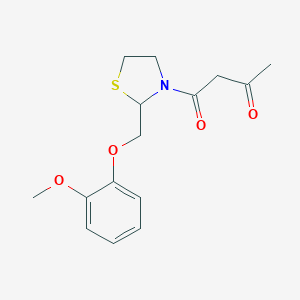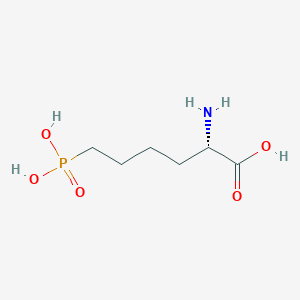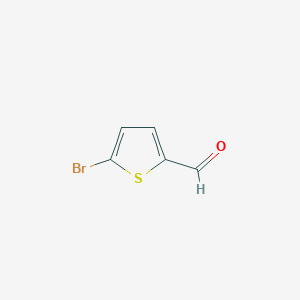
5-溴噻吩-2-甲醛
描述
5-Bromothiophene-2-carbaldehyde: is a chemical compound belonging to the thiophene family, characterized by the presence of a bromine atom at the 5-position and an aldehyde group at the 2-position on the thiophene ring. Its molecular formula is C5H3BrOS and it has a molecular weight of 191.05 g/mol . This compound is widely used as an intermediate in organic synthesis and material chemistry, particularly in the synthesis of pharmaceuticals and luminescent materials .
科学研究应用
Chemistry: 5-Bromothiophene-2-carbaldehyde is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: It is employed in the synthesis of biologically active compounds, such as anti-inflammatory and anti-tumor agents .
Medicine: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors .
Industry: In the materials science field, it is used to synthesize luminescent materials and organic semiconductors .
作用机制
Target of Action
5-Bromothiophene-2-carbaldehyde is a derivative of thiophene, which is often used as an intermediate in organic synthesis and material chemistry . It is primarily used in the synthesis of drug molecules and luminescent material molecules .
Mode of Action
The compound operates through the functional group transformation reaction of the bromine atom and the aldehyde unit . It can participate in various chemical reactions, such as nucleophilic substitution reactions, coupling reactions, and cyclization reactions, thereby introducing different functional groups and conformations .
Biochemical Pathways
5-Bromothiophene-2-carbaldehyde can be used as a precursor compound for the synthesis of 2,5-difunctionalized thiophene compounds . Thiophene compounds have a wide range of applications in luminescent materials . This compound can be used as a precursor compound for the synthesis of luminescent material molecules .
Pharmacokinetics
Its solubility in chloroform and methanol suggests that it may have good bioavailability
Result of Action
Through functional group transformation reactions, specific substituents can be introduced, changing the conjugated structure and electronic properties of the thiophene molecule . This can regulate its optical properties and luminescent effects .
Action Environment
The action, efficacy, and stability of 5-Bromothiophene-2-carbaldehyde can be influenced by various environmental factors. For instance, its sensitivity to air suggests that it should be handled and stored carefully to maintain its stability and effectiveness. It is typically stored at temperatures between 2-8°C .
生化分析
Biochemical Properties
It is known that the compound can participate in various chemical reactions such as nucleophilic substitution reactions, coupling reactions, and cyclization reactions, thereby introducing different functional groups and conformations .
Molecular Mechanism
It is known that the compound can be used as a precursor for the synthesis of 2,5-difunctionalized thiophene compounds through functional group transformation reactions involving bromine atoms and aldehyde groups
准备方法
Synthetic Routes and Reaction Conditions: 5-Bromothiophene-2-carbaldehyde can be synthesized through various methods. One common method involves the bromination of thiophene-2-carbaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high selectivity.
Industrial Production Methods: Industrial production of 5-Bromothiophene-2-carbaldehyde often involves large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize efficiency .
化学反应分析
Types of Reactions: 5-Bromothiophene-2-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form biaryl compounds.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or thiols, typically under basic conditions.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.
Cyclization Reactions: Acidic or basic catalysts, depending on the desired product.
Major Products:
Nucleophilic Substitution: Substituted thiophene derivatives.
Coupling Reactions: Biaryl compounds.
Cyclization Reactions: Various heterocyclic compounds.
相似化合物的比较
- 5-Bromo-2-thiophenecarboxaldehyde
- 5-Bromothenaldehyde
- 2-Thiophenecarboxaldehyde, 5-bromo-
Comparison: 5-Bromothiophene-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other thiophene derivatives. Its combination of bromine and aldehyde groups makes it a versatile intermediate for various synthetic applications .
属性
IUPAC Name |
5-bromothiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrOS/c6-5-2-1-4(3-7)8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBVUFQNHLUCPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197004 | |
| Record name | 5-Bromothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4701-17-1 | |
| Record name | 5-Bromo-2-thiophenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4701-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromothiophene-2-carbaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004701171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromothiophene-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.887 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 5-Bromothiophene-2-carbaldehyde in developing materials with strong second-order nonlinear optical properties?
A1: Research suggests that 5-Bromothiophene-2-carbaldehyde plays a crucial role in forming hydrogen bond-directed lambda-shaped supramolecular assemblies. These assemblies are key to achieving non-centrosymmetric crystal packings, which are essential for strong second harmonic generation (SHG). Specifically, when 5-Bromothiophene-2-carbaldehyde is incorporated into 4-nitrophenylhydrazone derivatives, the resulting compounds exhibit significantly enhanced SHG signals, up to three orders of magnitude greater than the urea standard []. This strong optical nonlinearity is attributed to the preferential arrangement of chromophores in a lambda-shape within the crystal structure, facilitated by the presence of 5-Bromothiophene-2-carbaldehyde [].
Q2: How can 5-Bromothiophene-2-carbaldehyde be utilized in the synthesis of heterocyclic chalcones, and what analytical techniques are employed to confirm the structures of the synthesized compounds?
A2: 5-Bromothiophene-2-carbaldehyde serves as a vital building block in the synthesis of heterocyclic chalcones via the Claisen-Schmidt reaction []. This reaction involves the condensation of 5-Bromothiophene-2-carbaldehyde with various heterocyclic ketones in the presence of a base, such as sodium hydroxide. To confirm the structures of the synthesized chalcones, researchers employ a combination of spectroscopic techniques, including Infrared Spectroscopy (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C NMR) [, ]. These techniques provide complementary information about the functional groups, molecular weight, and connectivity of atoms within the synthesized molecules, allowing for comprehensive structural elucidation.
Q3: Beyond its use in optical materials, are there other applications of 5-Bromothiophene-2-carbaldehyde and its derivatives in materials science?
A3: Yes, 5-Bromothiophene-2-carbaldehyde has shown promise in developing pentadentate N3S2 Schiff base ligands []. These ligands, when complexed with copper(II) ions, create complexes with potential applications in various fields. The presence of the bromothiophene moiety within the ligand structure influences the complex's geometry, thermal stability, and electrochemical properties []. Furthermore, preliminary studies indicate that these complexes exhibit DNA-binding properties, highlighting their potential as anticancer agents. This research suggests a broader scope for 5-Bromothiophene-2-carbaldehyde beyond solely nonlinear optical materials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


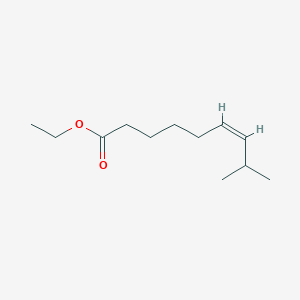
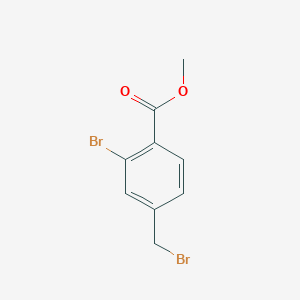
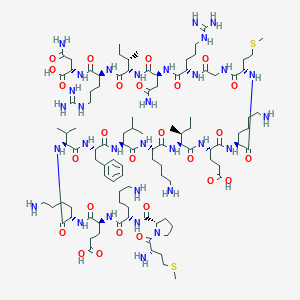
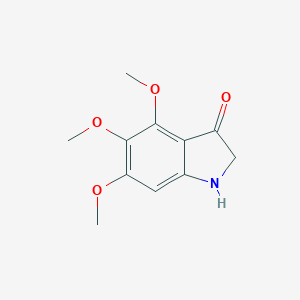
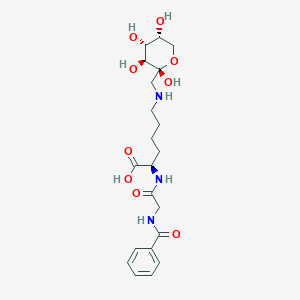
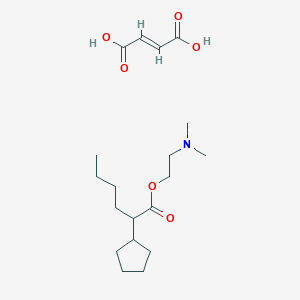
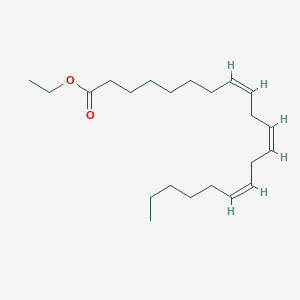
![[(2S,3S)-3-Pent-2-ynyloxiran-2-yl]methanol](/img/structure/B153965.png)
